2-Amino-5-methylbenzenesulfonic acid;hydrate
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Overview
Description
2-Amino-5-methylbenzenesulfonic acid;hydrate is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of an amino group at the second position and a methyl group at the fifth position on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methylbenzenesulfonic acid;hydrate can be synthesized through several methods. One common synthetic route involves the sulfonation of 2-amino-5-methylbenzene (toluene) with sulfuric acid, followed by neutralization with a base to obtain the sulfonic acid derivative . The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylbenzenesulfonic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amino and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted benzene compounds. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
2-Amino-5-methylbenzenesulfonic acid;hydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylbenzenesulfonic acid;hydrate involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play key roles in binding to target molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions, nucleophilic and electrophilic substitutions, and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminotoluene-3-sulfonic acid
- 6-Amino-m-toluenesulfonic acid
- Benzenesulfonic acid derivatives
Uniqueness
2-Amino-5-methylbenzenesulfonic acid;hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
189942-98-1 |
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Molecular Formula |
C14H20N2O7S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-amino-5-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/2C7H9NO3S.H2O/c2*1-5-2-3-6(8)7(4-5)12(9,10)11;/h2*2-4H,8H2,1H3,(H,9,10,11);1H2 |
InChI Key |
PLHPPNNGQAODID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)O.CC1=CC(=C(C=C1)N)S(=O)(=O)O.O |
Origin of Product |
United States |
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